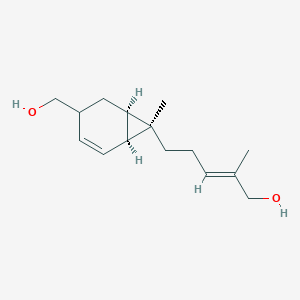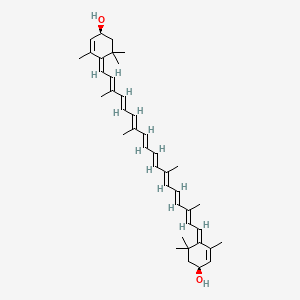
Eschscholtzxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eschscholtzxanthin is a xanthophyll.
Aplicaciones Científicas De Investigación
Mass Spectrometry Characterization
Eschscholtzxanthin has been studied for its structural properties using atmospheric pressure chemical ionization mass spectrometry (APCI-QTOF-HRMS). This research facilitates the characterization and identification of eschscholtzxanthin in natural sources, highlighting its significance in various applications due to its vibrant color and structural diversity (Schex, Schweiggert, & Steingass, 2021).
Role in Carotenoid Profiles
The unique carotenoid profiles of various cultivars, including eschscholtzxanthin, have been analyzed to assist in botanical delimitation. Eschscholtzxanthin is particularly notable in yellow-colored arils of certain cultivars, indicating its potential as a valuable source of natural colorants and antioxidants (Schex, Lieb, Schäfer, Schweiggert, & Steingass, 2021).
Binding to Light-harvesting Complexes
Research on the binding of xanthophylls like eschscholtzxanthin to the light-harvesting complexes in plants provides insights into the role of these compounds in photosynthesis. Understanding the structural requirements for their binding can impact the development of bio-inspired light-harvesting systems (Phillip, Hobe, Paulsen, Molnár, Hashimoto, & Young, 2002).
Propiedades
Número CAS |
472-73-1 |
|---|---|
Fórmula molecular |
C40H54O2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
(1S,4E)-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-ylidene]-3,7,12,16-tetramethyloctadeca-2,4,6,8,10,12,14,16-octaenylidene]-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-36,41-42H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24-/t35-,36-/m1/s1 |
Clave InChI |
DHHWDJUUTBWANN-WUEUEEBUSA-N |
SMILES isomérico |
CC\1=C[C@H](CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(C[C@@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
SMILES canónico |
CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



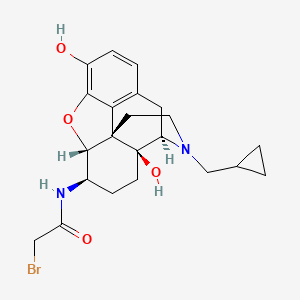





![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
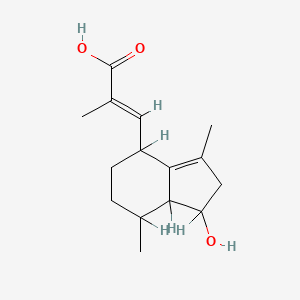

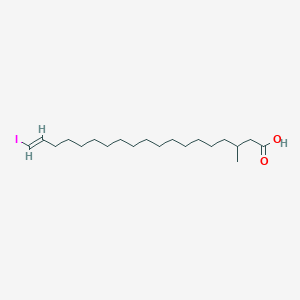
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)
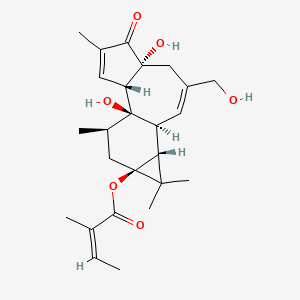
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
